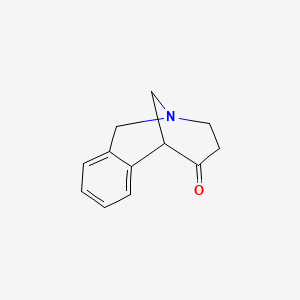
1,3,4,6-Tetrahydro-5h-2,6-methano-2-benzazocin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,6-Tetrahydro-5h-2,6-methano-2-benzazocin-5-one is a tricyclic compound with a unique structure that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-tetrahydro-5h-2,6-methano-2-benzazocin-5-one typically involves multiple steps, including cyclization reactions and functional group transformations. One common method involves the intramolecular Friedel–Crafts alkylation, which forms the tricyclic core structure . Another approach is the intramolecular Heck cyclization, which also efficiently constructs the desired ring system .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,6-Tetrahydro-5h-2,6-methano-2-benzazocin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can modify the oxidation state of the compound, often leading to the formation of saturated derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used as a reducing agent.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,3,4,6-Tetrahydro-5h-2,6-methano-2-benzazocin-5-one has several scientific research applications:
Chemistry: It serves as a model compound for studying tricyclic ring systems and their reactivity.
Biology: Its derivatives are investigated for potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: It may be used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1,3,4,6-tetrahydro-5h-2,6-methano-2-benzazocin-5-one involves its interaction with specific molecular targets. The rigid tricyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocine: This compound has a similar tricyclic structure but differs in the degree of saturation and functional groups.
2,3,4,5,6,7-Hexahydro-1H-1,4-diazepine: Another related compound with a different ring system and nitrogen atoms incorporated into the structure.
Uniqueness
1,3,4,6-Tetrahydro-5h-2,6-methano-2-benzazocin-5-one is unique due to its specific ring structure and the presence of a methano bridge, which imparts rigidity and distinct reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
23077-06-7 |
|---|---|
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
9-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-12-one |
InChI |
InChI=1S/C12H13NO/c14-12-5-6-13-7-9-3-1-2-4-10(9)11(12)8-13/h1-4,11H,5-8H2 |
Clave InChI |
AKMJYHUKKZMYEH-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CC(C1=O)C3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


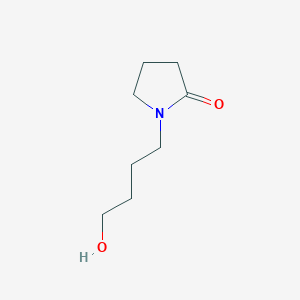
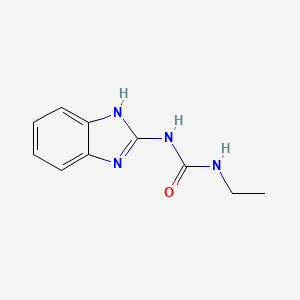
![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)
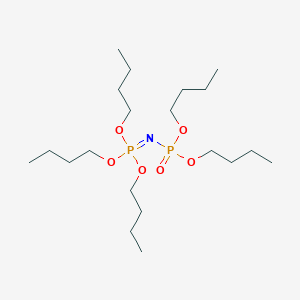
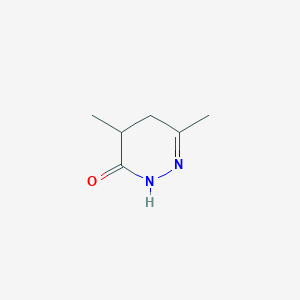
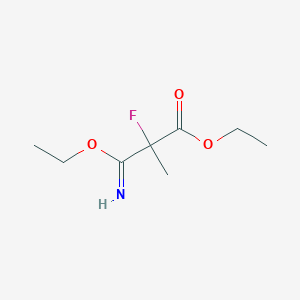
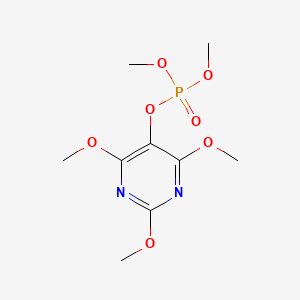
![3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene](/img/structure/B14715021.png)

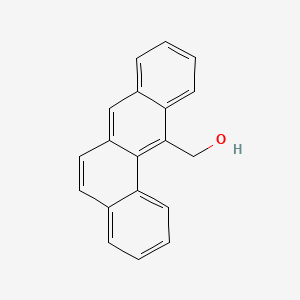
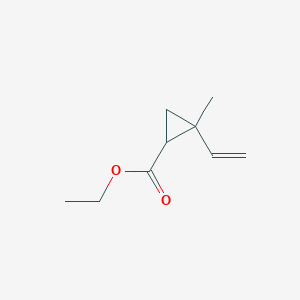


![3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14715041.png)
